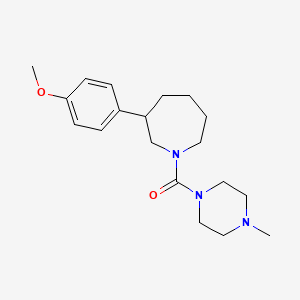
3-(4-methoxyphenyl)-1-(4-methylpiperazine-1-carbonyl)azepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-methoxyphenyl)-1-(4-methylpiperazine-1-carbonyl)azepane is a complex organic compound that belongs to the class of azepanes. Azepanes are seven-membered nitrogen-containing heterocycles, which are of significant interest in medicinal chemistry due to their unique structural properties and potential biological activities.
Mechanism of Action
Target of Action
It is known that piperazine analogs, which are structurally similar to this compound, have shown potent antiproliferative activity against various types of tumors .
Mode of Action
It can be inferred from related compounds that it may interact with its targets, leading to changes that inhibit the growth of cells .
Biochemical Pathways
Based on the antiproliferative activity of similar compounds, it can be inferred that it may affect pathways related to cell growth and proliferation .
Result of Action
Based on the known effects of similar compounds, it can be inferred that it may lead to the inhibition of cell growth, particularly in tumor cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxyphenyl)-1-(4-methylpiperazine-1-carbonyl)azepane typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the azepane ring: This can be achieved through a cyclization reaction involving a suitable diamine and a dihalide under basic conditions.
Introduction of the 4-methoxyphenyl group: This step can be accomplished via a nucleophilic aromatic substitution reaction, where a methoxy-substituted aryl halide reacts with the azepane derivative.
Attachment of the 4-methylpiperazine-1-carbonyl group: This step involves the acylation of the azepane derivative with 4-methylpiperazine-1-carbonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yields and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
3-(4-methoxyphenyl)-1-(4-methylpiperazine-1-carbonyl)azepane can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl or carbonyl group under strong oxidizing conditions.
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of 3-(4-hydroxyphenyl)-1-(4-methylpiperazine-1-carbonyl)azepane.
Reduction: Formation of 3-(4-methoxyphenyl)-1-(4-methylpiperazine-1-hydroxy)azepane.
Substitution: Formation of 3-(4-substituted phenyl)-1-(4-methylpiperazine-1-carbonyl)azepane.
Scientific Research Applications
3-(4-methoxyphenyl)-1-(4-methylpiperazine-1-carbonyl)azepane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-hydroxyphenyl)-1-(4-methylpiperazine-1-carbonyl)azepane
- 3-(4-chlorophenyl)-1-(4-methylpiperazine-1-carbonyl)azepane
- 3-(4-methylphenyl)-1-(4-methylpiperazine-1-carbonyl)azepane
Uniqueness
3-(4-methoxyphenyl)-1-(4-methylpiperazine-1-carbonyl)azepane is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can participate in hydrogen bonding and other interactions, potentially enhancing the compound’s affinity for its molecular targets.
Properties
IUPAC Name |
[3-(4-methoxyphenyl)azepan-1-yl]-(4-methylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O2/c1-20-11-13-21(14-12-20)19(23)22-10-4-3-5-17(15-22)16-6-8-18(24-2)9-7-16/h6-9,17H,3-5,10-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDWUWUNHMQWNDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)N2CCCCC(C2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
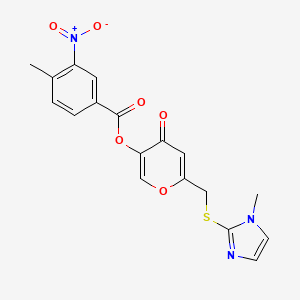
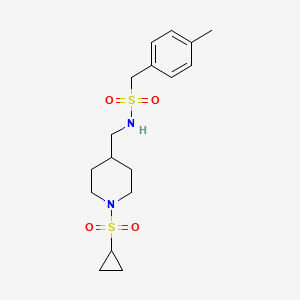
![4-[(4-chloroanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2512638.png)
![Ethyl 2-(difluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxylate](/img/structure/B2512640.png)
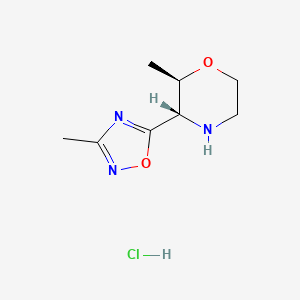
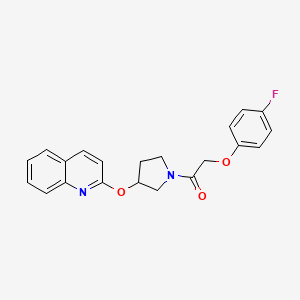
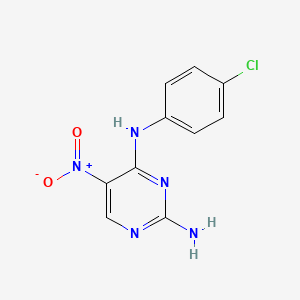


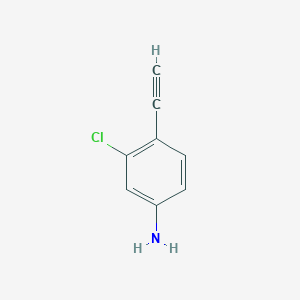
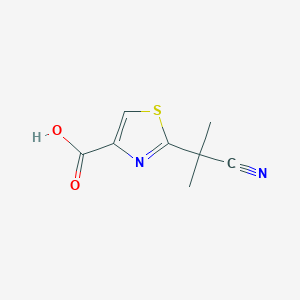
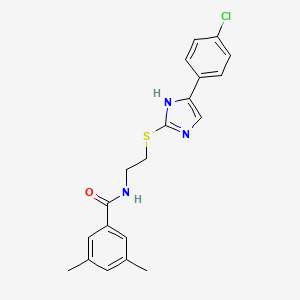
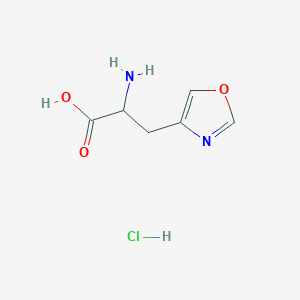
![1-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-[4-(trifluoromethyl)phenyl]thiourea](/img/new.no-structure.jpg)
